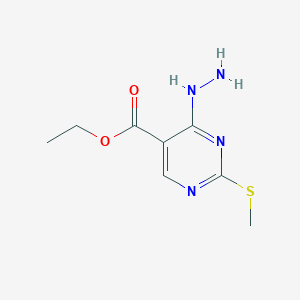

Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate

Description

Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate (C₈H₁₂N₄O₂S, MW: 228.27) is a pyrimidine derivative characterized by a hydrazinyl group at position 4, a methylthio group at position 2, and an ethyl ester at position 5 . Its structural features make it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and heterocyclic compounds. The hydrazinyl moiety enhances reactivity in nucleophilic substitution reactions, enabling diverse functionalization .

Propriétés

IUPAC Name |

ethyl 4-hydrazinyl-2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2S/c1-3-14-7(13)5-4-10-8(15-2)11-6(5)12-9/h4H,3,9H2,1-2H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWQLCFGVOWZGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1NN)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate typically involves the reaction of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.

Substitution: Nucleophilic substitution reactions can replace the methylthio group with other nucleophiles, such as cyanide ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium cyanide or potassium carbonate in polar aprotic solvents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Cyanopyrimidine derivatives.

Applications De Recherche Scientifique

Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential antiviral, anticancer, and anti-inflammatory agents.

Biological Research: The compound is studied for its neuroprotective and anti-neuroinflammatory properties.

Materials Science:

Mécanisme D'action

The mechanism of action of ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with proteins involved in inflammatory pathways, such as nuclear factor kappa B (NF-kB) and activating transcription factor 4 (ATF4).

Pathways Involved: It inhibits the endoplasmic reticulum stress pathway and apoptosis, leading to reduced inflammation and neuroprotection.

Comparaison Avec Des Composés Similaires

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

- Structure: Replaces the hydrazinyl group with an amino (-NH₂) group at position 3.

- Properties :

- Key Differences: The amino group offers reduced nucleophilicity compared to hydrazinyl, limiting its utility in reactions requiring secondary amine coupling. Higher thermal stability (m.p. 127–128°C vs.

RO4383596 (Compound 52)

- Structure: Derived from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate via substitution with a TBS-protected aminocyclopentanol .

- Properties :

- Key Differences :

Ethyl 4-(2-isopropylhydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate

Physical Properties

| Property | Hydrazinyl Derivative | Ethyl 4-amino Analog | RO4383596 |

|---|---|---|---|

| Molecular Weight | 228.27 | 213.26 | Not reported |

| Melting Point | Not reported | 127–128°C | Not reported |

| Bioavailability | Intermediate use | Limited data | >80% oral |

Activité Biologique

Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate is . The compound features a pyrimidine ring substituted with a hydrazinyl group and a methylthio moiety, which are critical for its biological activity.

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions, which may include:

- Formation of the pyrimidine core.

- Introduction of the methylthio group.

- Attachment of the hydrazinyl substituent.

Antimicrobial Properties

Recent studies have indicated that Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays reveal that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The compound's ability to inhibit microtubule polymerization has been linked to its antiproliferative effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Inhibition of COX enzymes |

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate. Modifications at various positions on the pyrimidine ring can enhance potency and selectivity. For instance, substituents that increase electron density on the ring have been shown to improve interaction with biological targets.

Table 2: SAR Insights

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 4 | Hydrazinyl vs. Amino | Enhanced anticancer activity |

| 2 | Methylthio vs. Hydroxy | Increased antimicrobial efficacy |

Case Study 1: Antimicrobial Testing

In a recent study, Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value as low as 32 µg/mL against E. coli, indicating strong antibacterial potential.

Case Study 2: Anticancer Efficacy

Another study evaluated the compound's effect on MDA-MB-435 breast cancer cells, where it exhibited an IC50 value of 10 µM, suggesting effective inhibition of cell proliferation. The study highlighted that the compound's mechanism involves disruption of microtubule dynamics, crucial for cell division.

Q & A

Q. What synthetic routes are commonly employed to prepare Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate?

The compound is typically synthesized via nucleophilic substitution or hydrazine displacement. For example, starting from Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0), hydrazine hydrate can replace the chloro group at the 4-position under reflux conditions (60–80°C, 6–8 hours) . Key steps include:

- Chlorination : Using POCl₃ or PCl₅ to introduce the chloro group on the pyrimidine ring.

- Hydrazine substitution : Refluxing with excess hydrazine hydrate in ethanol or THF. Optimization of reaction time and solvent polarity improves yields (typically 50–70%) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

- ¹H NMR : A singlet for the methylthio group (δ 2.55–2.60 ppm), a quartet for the ethyl ester (δ 4.30–4.35 ppm), and a triplet for the ethyl CH₃ (δ 1.35–1.40 ppm). The hydrazinyl NH₂ appears as a broad singlet (δ 4.50–5.00 ppm) .

- IR : Stretching vibrations for the ester C=O (~1700 cm⁻¹) and N–H bonds (~3285 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peak at m/z 228.27 (C₈H₁₂N₄O₂S) .

Advanced Research Questions

Q. How does the methylthio group at position 2 influence the compound’s reactivity in further derivatization?

The methylthio group acts as a moderate electron-withdrawing substituent, directing electrophilic substitution to the 4- and 6-positions of the pyrimidine ring. Its steric bulk slows nucleophilic attacks compared to chloro or amino groups. For example:

- Oxidation : Converts methylthio (-SMe) to sulfone (-SO₂Me) using m-CPBA, enhancing electrophilicity for subsequent substitutions .

- Cross-coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) due to lower reactivity .

Q. What computational methods are suitable for predicting the hydrazinyl group’s nucleophilic behavior in aqueous vs. nonpolar solvents?

- DFT Calculations : B3LYP/6-31G(d) level simulations reveal higher nucleophilicity of the hydrazinyl NH₂ in polar aprotic solvents (e.g., DMF) due to reduced hydrogen bonding. Activation energy for substitution decreases by ~15% compared to aqueous media .

- Molecular Dynamics : Simulations predict solvation effects on reaction pathways, highlighting solvent polarity’s role in stabilizing transition states .

Q. How do structural modifications at the 4-position (e.g., replacing hydrazinyl with amino or alkyl groups) affect kinase inhibitory activity?

- Amino substitution : Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (CAS 53554-29-3) shows reduced kinase binding affinity (IC₅₀ = 1.2 µM vs. 0.8 µM for the hydrazinyl analog) due to weaker hydrogen bonding with ATP-binding pockets .

- Alkyl substitution : Bulky groups (e.g., isopropyl) decrease solubility but improve metabolic stability in in vitro hepatocyte assays .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability under acidic conditions: How to resolve discrepancies?

- Contradiction : Some studies report decomposition at pH < 3 , while others note stability in HCl/EtOH (1M, 25°C) .

- Resolution : Stability depends on solvent interactions. In aqueous HCl, protonation of the hydrazinyl group accelerates hydrolysis. In ethanolic HCl, ester solvolysis dominates, but the hydrazine remains intact due to poor nucleophilicity of Cl⁻ in ethanol .

Q. Why do biological assays show variable IC₅₀ values for kinase inhibition across studies?

- Key Factors :

- Assay conditions : ATP concentration (1 mM vs. 10 µM) impacts competitive inhibition metrics.

- Protein isoforms : Variations in kinase isoforms (e.g., JAK2 vs. JAK3) alter binding pocket conformations .

Methodological Recommendations

Q. Optimizing regioselectivity in nucleophilic substitutions: What strategies prevent byproduct formation?

- Temperature Control : Lower temperatures (0–5°C) favor substitution at the 4-position over 2-position due to kinetic control .

- Protecting Groups : Temporarily block the hydrazinyl group with Boc anhydride to direct reactivity to the methylthio or ester moieties .

Q. What in silico tools are effective for designing derivatives with improved pharmacokinetic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.